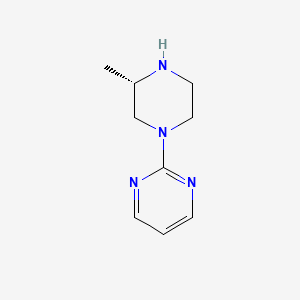

(S)-2-(3-methylpiperazin-1-yl)pyrimidine

Description

Significance of Heterocyclic Compounds in Drug Discovery Research

Heterocyclic compounds, cyclic structures containing at least one heteroatom such as nitrogen, oxygen, or sulfur, are fundamental to the architecture of a majority of pharmaceutical agents. ijpsr.com Their prevalence stems from their ability to present a three-dimensional arrangement of functional groups that can engage with biological targets with high specificity and affinity. The presence of heteroatoms introduces dipoles, hydrogen bonding capabilities, and specific steric and electronic features that are often crucial for molecular recognition by proteins and nucleic acids. nih.gov This diverse functionality allows for the fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties, which is critical for transforming a biologically active compound into a viable drug candidate.

Evolution and Versatility of Pyrimidine (B1678525) Derivatives in Chemical Biology

The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a ubiquitous motif in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. mdpi.com This fundamental biological role has inspired decades of research into pyrimidine derivatives, leading to their development as a versatile class of therapeutic agents. mdpi.comorientjchem.org The pyrimidine ring's electron-deficient nature and its capacity for hydrogen bonding and π-π stacking interactions make it an effective pharmacophore for a wide range of biological targets. nih.gov Consequently, pyrimidine derivatives have been successfully developed into drugs with a broad spectrum of activities, including anticancer, antiviral, antibacterial, and antihypertensive agents. mdpi.comorientjchem.org The ease of synthesis and the potential for substitution at multiple positions on the ring allow for the creation of large libraries of compounds for screening and optimization. nih.gov

Role of Piperazine (B1678402) Derivatives as Pharmacologically Active Scaffolds

Piperazine, a six-membered saturated ring containing two nitrogen atoms at positions 1 and 4, is another cornerstone of medicinal chemistry. researchgate.net Its non-planar, chair-like conformation and the presence of two basic nitrogen atoms allow it to serve as a flexible linker or a key interacting moiety in drug-target binding. The piperazine ring is found in a multitude of approved drugs, where it often contributes to improved aqueous solubility and oral bioavailability. researchgate.net The synthetic accessibility of piperazine and its derivatives allows for the facile introduction of various substituents at the nitrogen atoms, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. researchgate.net This has led to the successful development of piperazine-containing drugs across numerous therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anti-infective agents. researchgate.net

Contextualizing (S)-2-(3-methylpiperazin-1-yl)pyrimidine within these Frameworks

The compound this compound represents a deliberate hybridization of the pyrimidine and piperazine scaffolds, a strategy frequently employed in medicinal chemistry to create novel molecules with potentially enhanced or unique biological activities. researchgate.net The direct linkage of the piperazine nitrogen to the C2 position of the pyrimidine ring creates a stable and synthetically accessible structure. The "(S)" designation indicates a specific stereochemistry at the chiral center on the piperazine ring, which can be crucial for selective interaction with biological targets.

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, its structural components suggest a high potential for pharmacological relevance. The combination of a pyrimidine ring, known for its diverse biological activities, with a piperazine moiety, which can enhance pharmacokinetic properties and provide additional points for target interaction, makes this a compound of significant interest in drug discovery. researchgate.net Research on analogous pyrimidine-piperazine hybrids has demonstrated a wide range of biological activities, further underscoring the potential of this structural combination. nih.govnih.gov For instance, various derivatives incorporating these two scaffolds have been investigated for their antimicrobial and anticancer properties. nih.govresearchgate.net The methyl group on the piperazine ring can also influence the compound's lipophilicity and metabolic stability. Therefore, this compound serves as a valuable building block and a lead structure for the development of new therapeutic agents.

Detailed Research Findings on Pyrimidine-Piperazine Derivatives

To illustrate the therapeutic potential of combining pyrimidine and piperazine scaffolds, the following tables summarize research findings for various derivatives.

Table 1: Antimicrobial Activity of Thiophene-Substituted Pyrimidine-Piperazine Derivatives nih.govnih.govresearchgate.net

| Compound ID | Substituent on Pyrimidine | Piperazine Moiety | Antibacterial Activity | Antifungal Activity |

| 4b | 4-chlorophenyl | N-methylpiperazine | Good | Moderate |

| 4d | 4-nitrophenyl | N-methylpiperazine | Good | Significant |

| 5a | 4-methoxyphenyl | N-phenylpiperazine | Good | Moderate |

| 5b | 4-chlorophenyl | N-phenylpiperazine | Good | Moderate |

| 4a | 4-methoxyphenyl | N-methylpiperazine | Moderate | Significant |

| 4e | 2,4-dichlorophenyl | N-methylpiperazine | Moderate | Significant |

| 5c | 4-nitrophenyl | N-phenylpiperazine | Moderate | Significant |

Note: Activity levels are as reported in the cited research and are relative to the other tested compounds in the series.

Table 2: Biological Activities of Various Pyrimidine-Piperazine Hybrids researchgate.net

| Derivative Class | Key Structural Features | Investigated Biological Activity | Notable Examples in Clinical Use |

| Kinase Inhibitors | Substituted pyrimidine linked to piperazine | Anticancer | Imatinib, Dasatinib, Infigratinib |

| Anxiolytics/Antidepressants | Pyrimidinylpiperazine core | CNS activity | Buspirone, Gepirone, Ipsapirone |

| Erectile Dysfunction Agents | Pyrimidine-piperazine based structure | PDE5 Inhibition | Sildenafil |

Structure

3D Structure

Properties

IUPAC Name |

2-[(3S)-3-methylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-8-7-13(6-5-10-8)9-11-3-2-4-12-9/h2-4,8,10H,5-7H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCORXGRXMXIUCY-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401271369 | |

| Record name | 2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668484-58-0 | |

| Record name | 2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668484-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 2 3 Methylpiperazin 1 Yl Pyrimidine

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. lakotalakes.com For (S)-2-(3-methylpiperazin-1-yl)pyrimidine, the most logical disconnection is at the C-N bond between the pyrimidine (B1678525) ring and the piperazine (B1678402) nitrogen. This is a common strategy for molecules containing an amine-linked heteroaromatic ring. lakotalakes.comadvancechemjournal.com

This primary disconnection yields two key synthons: a 2-halopyrimidine (electrophile) and (S)-3-methylpiperazine (nucleophile). The corresponding synthetic equivalents for these synthons are readily accessible or can be prepared through established methods.

Precursor 1: A pyrimidine ring activated for nucleophilic substitution at the C-2 position, typically 2-chloropyrimidine (B141910) or 2-bromopyrimidine.

The forward synthesis, therefore, involves the preparation of these two precursors followed by their coupling to form the final product.

Precursor Synthesis Strategies for Pyrimidine Ring System

The pyrimidine core is a fundamental heterocycle in medicinal chemistry. advancechemjournal.comnih.gov General synthesis of the pyrimidine ring often involves the condensation of a compound containing an N-C-N fragment (like urea, thiourea, or guanidine) with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound or its equivalent. advancechemjournal.com

For the specific purpose of synthesizing the target molecule, a 2-substituted pyrimidine that can readily react with an amine is required. 2-Chloropyrimidine is a common and effective precursor for this type of reaction. mdpi.com A general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts, which provides a route to pyrimidines lacking substitution at the 4-position. organic-chemistry.org

While biosynthetic pathways utilize precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate, chemical synthesis relies on more direct laboratory methods. brainly.comslideshare.net For instance, a common laboratory-scale synthesis might involve the reaction of 2-aminopyrimidine (B69317) to introduce other functional groups or the direct construction of the ring with the desired leaving group at the 2-position.

Precursor Synthesis Strategies for Chiral 3-methylpiperazine Moiety

The synthesis of enantiomerically pure 3-methylpiperazine is the cornerstone of producing the desired (S)-enantiomer of the final compound. Piperazine derivatives are significant pharmacophores, and their asymmetric synthesis has been an area of intensive research. rsc.orgnih.gov

Several strategies exist to obtain chiral 3-methylpiperazine:

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral starting materials from nature. For instance, (S)-alanine can be converted into a chiral diamine precursor, which can then be cyclized to form the piperazine ring, preserving the stereochemistry. Similarly, other amino acids like (S)-phenylalanine have been used to synthesize chiral piperazines. nih.govclockss.org A five-step route starting from amino acids can generate chiral 1,2-diamine intermediates that undergo annulation to yield enantiopure 3-substituted piperazine-2-acetic acid esters, although racemization can be a risk under certain conditions. nih.gov

Resolution of Racemates: A racemic mixture of 3-methylpiperazine can be synthesized and then separated into its constituent enantiomers using a chiral resolving agent. This method, while effective, is often less efficient as it discards 50% of the material.

Asymmetric Synthesis: This involves building the chiral center into the molecule using stereoselective reactions. This can be achieved using chiral auxiliaries or asymmetric catalysis, as detailed in section 2.5.

Coupling Reactions and Formation of the C-N Bond

The formation of the C-N bond between the pyrimidine ring and the (S)-3-methylpiperazine moiety is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this step, the nitrogen atom of the piperazine ring acts as a nucleophile, attacking the C-2 position of the pyrimidine ring and displacing a leaving group, such as a chloride or bromide ion. researchgate.net

The reaction conditions can be varied to optimize the yield and purity of the product.

Thermal Conditions: The coupling can often be achieved by heating the two precursors in a suitable solvent, frequently in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.netnih.gov Bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly employed. nih.gov

Catalyzed Reactions: While many SNAr reactions on electron-deficient heterocycles like pyrimidine proceed without a catalyst, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are also powerful methods for forming C-N bonds. nih.govnih.gov However, for a reactive substrate like 2-chloropyrimidine, transition-metal-free conditions are often sufficient and preferred to avoid metal contamination of the product. researchgate.net Copper-catalyzed coupling reactions, reminiscent of the Ullmann condensation, are also a viable alternative for forming aryl C-N bonds. organic-chemistry.org

A study on the synthesis of pyrimidine-linked piperazine derivatives demonstrated the successful refluxing of a 2-(methylsulfanyl)pyrimidine with N-methylpiperazine in ethanol (B145695) with a catalytic amount of potassium hydroxide (B78521) to yield the coupled product. nih.gov Another approach involved the regioselective reaction of 2,4-dichloropyrimidine (B19661) derivatives with a piperazine precursor in the presence of triethylamine in ethanol. nih.gov

Table 1: Comparison of C-N Coupling Methodologies

| Catalyst/Conditions | Substrates | Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|---|

| None (Thermal) | 2,4-dichloropyrimidine, Piperazine derivative | Triethylamine (TEA) | Ethanol | Reflux | Regioselective substitution | nih.gov |

| None (Thermal) | 2-chloropyrimidine, Amines | KF | Water | N/A | Favorable SNAr reaction under "green" conditions | researchgate.net |

| Pd(OAc)₂ / Piperazine | Heteroaryl Halides | K₃PO₄ | DMF | 140 °C | Efficient homocoupling, but demonstrates piperazine as a ligand | nih.gov |

| Pd Precatalyst | DNA-conjugated aryl iodide, Primary amines | CsOH | N/A | 100 °C | Successful on-DNA C-N coupling | nih.gov |

| Cupric Acetate | Arylboronic acid, N-H Heteroarenes | Pyridine | Methylene (B1212753) Chloride | Room Temp | Mild arylation of N-H containing heterocycles | organic-chemistry.org |

Stereoselective Synthetic Approaches for the (S) Enantiomer

Achieving the correct absolute stereochemistry is paramount. The stereocontrol for the synthesis of this compound is established during the synthesis of the 3-methylpiperazine fragment.

Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. researchgate.net Once it has served its purpose, it is removed. The use of chiral auxiliaries is a robust and widely applied strategy in asymmetric synthesis. researchgate.net

In the context of synthesizing (S)-3-methylpiperazine, a chiral auxiliary can be attached to an achiral piperazine precursor. The steric and electronic properties of the auxiliary then direct the introduction of the methyl group to one face of the molecule, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary yields the desired enantiomerically enriched piperazine.

Examples of effective chiral auxiliaries include:

Evans Oxazolidinones: Derived from amino acids, these are highly effective in controlling the stereochemistry of alkylations, aldol (B89426) reactions, and other bond-forming processes. researchgate.net

Phenylglycinol-based Auxiliaries: The asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported using (R)-(−)-phenylglycinol as a chiral auxiliary. rsc.org A similar strategy could be adapted to produce the (S)-enantiomer.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. snf.ch This approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries.

For the synthesis of the chiral piperazine moiety, asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral enamine or imine precursor is a powerful strategy. This would involve a transition metal catalyst (e.g., rhodium, ruthenium, or iridium) complexed with a chiral ligand. The choice of ligand is crucial for achieving high enantioselectivity.

A Rh-catalyzed asymmetric reductive Heck reaction has been used to create enantioenriched 3-substituted piperidines from dihydropyridines and boronic acids, demonstrating the power of catalytic methods in synthesizing chiral six-membered nitrogen heterocycles. nih.govorganic-chemistry.org While this specific example is for piperidines, the principles of using a chiral metal complex to control stereochemistry during ring formation or functionalization are directly applicable to piperazine synthesis.

Table 2: Stereoselective Synthesis Strategies for Chiral Piperazines/Piperidines

| Method | Key Reagent/Catalyst | Precursor Type | Stereocontrol Element | Outcome | Reference |

|---|---|---|---|---|---|

| Chiral Auxiliary | (R)-(−)-phenylglycinol | N-Boc glycine (B1666218) derivative | Covalently bonded chiral group | Asymmetric synthesis of (R)-2-methylpiperazine | rsc.org |

| Chiral Auxiliary | Evans Oxazolidinone | N-Acyl derivative | Covalently bonded chiral group | High diastereoselectivity in aldol reactions for natural product synthesis | researchgate.net |

| Asymmetric Catalysis | [Rh(cod)OH]₂ / (S)-Segphos | Dihydropyridine, Boronic Acid | Chiral phosphine (B1218219) ligand | Enantioenriched 3-substituted tetrahydropyridines | organic-chemistry.org |

| Chiral Pool | S-phenylalanine | Amino acid | Inherent chirality of starting material | Stereoselective synthesis of a chiral piperazine in 11 steps | clockss.org |

Enzymatic Resolution Techniques

The synthesis of the enantiomerically pure this compound relies critically on the effective resolution of a racemic mixture of 2-methylpiperazine (B152721), its key chiral precursor. Enzymatic kinetic resolution is a highly effective method for achieving this separation due to its high enantioselectivity, mild reaction conditions, and environmental compatibility.

Lipases are the most commonly employed enzymes for this type of resolution. Specifically, lipases such as Candida antarctica lipase (B570770) B (CAL-B) and Candida rugosa lipase (CRL) have demonstrated high efficacy in resolving chiral amines and related heterocyclic compounds. nih.gov The process typically involves the acylation of the racemic 2-methylpiperazine, where the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted.

The general strategy involves reacting racemic 2-methylpiperazine with an acyl donor in the presence of a lipase. The enzyme selectively acylates the (R)-enantiomer, forming (R)-1-acyl-2-methylpiperazine, while the desired (S)-2-methylpiperazine remains largely unreacted. The significant difference in the chemical properties of the acylated and unacylated forms allows for their separation through standard purification techniques like extraction or chromatography. The unreacted (S)-2-methylpiperazine can then be isolated with high enantiomeric excess (ee). Subsequently, the purified (S)-2-methylpiperazine is reacted with a suitable pyrimidine substrate, such as 2-chloropyrimidine, to yield the final product, this compound.

Key parameters that are optimized for this enzymatic resolution include the choice of acyl donor, solvent, temperature, and pH. For instance, studies on similar resolutions have shown optimal conditions often involve temperatures between 45-50°C and a pH of around 7.5. researchgate.net The enantioselectivity of the reaction is a crucial metric, often expressed as the enantiomeric ratio (E value), with higher values indicating better separation. E-values well over 100 are often achievable, leading to products with greater than 99% enantiomeric excess. researchgate.net

Table 1: Representative Data for Lipase-Catalyzed Resolution of Racemic Amines

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Enantiomeric Excess (ee) of Unreacted Amine | Reference |

| Candida antarctica B (CAL-B) | Ethyl acetate | Diisopropyl ether | 45 | >99% | nih.govresearchgate.net |

| Candida rugosa lipase (CRL) | Vinyl acetate | Toluene | 40 | >98% | nih.gov |

| Immobilized CAL-B | Isopropenyl acetate | Acetonitrile (B52724) | 50 | >99% | researchgate.net |

This table is illustrative, based on typical results for enzymatic resolution of chiral amines and piperazine derivatives.

Optimization of Reaction Conditions and Yields

The synthesis of 2-(3-methylpiperazin-1-yl)pyrimidine (B1610506) typically proceeds via a nucleophilic aromatic substitution reaction between (S)-2-methylpiperazine and a pyrimidine derivative with a suitable leaving group, most commonly 2-chloropyrimidine. The optimization of this reaction is paramount for maximizing yield and minimizing the formation of impurities.

Several factors influence the outcome of the synthesis, including the solvent, base, temperature, and reaction time. Research into the synthesis of analogous 2-(piperazinyl)pyrimidine compounds provides a strong basis for optimizing this specific transformation. chemicalbook.com For example, a common procedure involves stirring the reactants in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Solvent Selection: The choice of solvent is critical. While polar aprotic solvents like dimethylformamide (DMF) are often used, studies have shown that more environmentally benign solvents like water or alcohols can also be highly effective. chemicalbook.comresearchgate.net In some pyrimidine syntheses, methanol (B129727) has been identified as an optimal solvent, leading to significantly higher yields. researchgate.net

Base and Temperature: Potassium carbonate is a frequently used base due to its low cost and effectiveness. chemicalbook.com The reaction temperature is another key variable. Reactions are often run at elevated temperatures, typically in the range of 50-100°C, to ensure a reasonable reaction rate. For the synthesis of 2-(1-piperazinyl)pyrimidine, a close analog, reaction temperatures between 50-65°C have been shown to be effective, leading to high yields. chemicalbook.com

Yield Optimization: By systematically varying these parameters, the reaction can be fine-tuned to achieve maximum yield. For instance, an initial set of conditions might produce a moderate yield, but through careful optimization, yields can often be pushed upwards of 90%.

Table 2: Optimization of Reaction Conditions for Synthesis of 2-(piperazinyl)pyrimidine Analogs

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Water | K₂CO₃ | 60 | 1 | 88 | chemicalbook.com |

| 2 | Methanol | K₂CO₃ | 65 (Reflux) | 4 | 87 | researchgate.net |

| 3 | Ethanol | K₂CO₃ | 80 (Reflux) | 12 | 75 | nih.gov |

| 4 | DMF | None | 100 | 3 | 56 | nih.gov |

This table presents data from syntheses of closely related piperazinyl-pyrimidine compounds to illustrate the impact of varying reaction conditions.

Scalability Considerations in Synthetic Development

Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production introduces significant challenges that must be carefully managed. The primary goals of a scalable process are safety, cost-effectiveness, robustness, and high throughput, while maintaining the required purity and yield.

Challenges in Large-Scale Synthesis:

Thermal Management: Many synthetic steps, particularly the nucleophilic substitution, are exothermic. Managing heat dissipation on a large scale is crucial to prevent runaway reactions and ensure consistent product quality. High reaction temperatures required for some pyrimidine cyclization strategies can be difficult and energy-intensive to maintain in large reactors. google.com

Catalyst Cost and Removal: While not always required for the final substitution step, other stages of a synthetic route may involve expensive catalysts, such as those based on palladium. The cost of these catalysts, as well as the need for their complete removal from the final product to meet regulatory standards, can be a major hurdle. google.com For instance, the use of Pd/C for reduction steps poses safety and waste disposal issues on a large scale. google.com

By-product Formation and Purification: Impurities and by-products that are easily removed in the lab via chromatography can become a significant problem on a large scale. The formation of undesired isomers or di-substituted products can complicate purification, often requiring costly and time-consuming crystallization steps. google.com The formation of 1,4-bis(pyrimidyl)piperazine has been noted as a potential by-product in related syntheses. chemicalbook.com

Handling of Reagents and Solvents: The large volumes of solvents and reagents used in industrial production raise safety and environmental concerns. The choice of less hazardous and easily recyclable solvents is a key consideration for developing a green and sustainable manufacturing process.

Strategies for Scalable Synthesis: To address these challenges, process chemists focus on developing a robust synthetic route. This may involve redesigning the synthesis to avoid problematic reagents or high temperatures. "Telescoping" reactions, where multiple steps are performed in a single reactor without isolating intermediates, can improve efficiency and reduce waste. Finally, developing a robust and scalable crystallization method for the final product is essential for ensuring high purity and consistent physical form.

Chemical Derivatization and Structural Modification Strategies

Rational Design of Analogs based on the (S)-2-(3-methylpiperazin-1-yl)pyrimidine Core

The rational design of analogs of this compound is a cornerstone of medicinal chemistry efforts to refine its therapeutic potential. This process involves a deep understanding of how modifications to different parts of the molecule can influence its interaction with biological targets. Key areas of focus include the pyrimidine (B1678525) ring, the piperazine (B1678402) nitrogen atoms, and the methyl group on the piperazine ring.

Substituent Effects on the Pyrimidine Ring

The pyrimidine ring is a key pharmacophoric element, and its substitution pattern significantly impacts biological activity. The introduction of various substituents at the C4, C5, and C6 positions of the pyrimidine ring can modulate the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule. For instance, in related 2,4-disubstituted pyrimidine series, the nature of the substituent at the C4-position has been shown to be critical for activity. Studies have indicated a preference for electron-rich aromatic groups at this position, while electron-deficient groups can lead to a loss of activity nih.gov.

The placement of substituents also plays a vital role. For example, in a series of pyrimidine derivatives, it was observed that the position of substituents on the pyrimidine nucleus greatly influences their biological activities nih.gov. The introduction of a methyl group at the 5-position of pyrimidines has been shown to increase the molecular polarizability, thereby enhancing base stacking interactions in a DNA context mdpi.com. While not directly on the core compound, this highlights the subtle yet significant effects of pyrimidine substitution.

| Modification | Rationale | Observed Effect on Related Scaffolds | Reference |

| Substitution at C4-position | Modulate electronics and steric bulk | Electron-rich aromatics favored; influences cholinesterase inhibition. | nih.govencyclopedia.pub |

| Substitution at C5-position | Alter planarity and interactions | Methyl group can increase molecular polarizability. | mdpi.com |

| Introduction of halogens | Modify electronic properties and provide metabolic stability | Can lead to potent biological activity. | nih.gov |

Modifications at the Piperazine Nitrogen Atoms

The piperazine moiety contains two nitrogen atoms, N1 and N4, which are prime sites for chemical modification. The secondary amine at the N4 position is a common handle for introducing a wide array of substituents through N-alkylation or N-acylation reactions. These modifications can alter the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic profile.

In the context of developing kinase inhibitors, the N4-position of the piperazine ring is often functionalized to interact with specific residues in the kinase ATP-binding pocket mdpi.commdpi.com. For example, the introduction of various alkyl, acyl, and substituted-benzyl groups at the N4-position of related piperazine-containing pyrimidines has been explored to modulate their inhibitory activity against cholinesterases encyclopedia.pub. The synthesis of N,N'-substituted piperazine derivatives has also been employed to create compounds that interact with polyamine modulatory sites on NMDA receptors nih.gov.

Structural Elaboration of the Methyl Group on Piperazine

The (S)-methyl group at the C3 position of the piperazine ring introduces chirality and a specific steric element to the molecule. While less commonly explored than modifications to the pyrimidine ring or the N4-piperazine nitrogen, structural elaboration of this methyl group presents an opportunity for fine-tuning the compound's properties.

One strategy is bioisosteric replacement, where the methyl group is substituted with other small functional groups to probe the steric and electronic requirements of the binding pocket. For instance, replacing a methyl group with a cyclopropyl (B3062369) group is a known strategy to introduce conformational constraint and potentially improve metabolic stability enamine.net. The concept of a "methyl effect" suggests that methylation can significantly alter pharmacokinetic profiles by enhancing recognition by metabolic enzymes and promoting brain penetration orientjchem.org. While specific examples on the this compound core are not widely reported in the reviewed literature, the principles of bioisosteric replacement offer a rational approach for further analog design cambridgemedchemconsulting.comenamine.net.

Synthesis of N-substituted Piperazine Derivatives of the Compound

The synthesis of N-substituted piperazine derivatives of this compound is a key strategy for exploring the chemical space around this scaffold. The secondary amine of the piperazine ring provides a convenient point for derivatization, most commonly through N-alkylation and N-acylation reactions.

N-alkylation can be achieved by reacting the parent compound with various alkyl halides or through reductive amination with aldehydes or ketones nih.gov. For instance, N-alkylation using alkyl chlorides or bromides has been successfully used for the synthesis of N-alkyl piperazine analogs nih.gov.

N-acylation is another versatile method for introducing a wide range of functional groups. This typically involves the reaction of the piperazine nitrogen with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent nih.govmdpi.com. In a study on related pyrimidinyl-piperazine compounds, a series of N-acyl derivatives were synthesized by reacting the piperazine moiety with various substituted benzoyl chlorides nih.gov.

A general synthetic scheme for N-acylation would involve reacting this compound with an appropriate acylating agent, such as an acyl chloride (R-COCl), in the presence of a base like triethylamine (B128534) in a suitable solvent like dichloromethane (B109758).

| Derivative Type | General Synthetic Method | Key Reagents | Reference |

| N-Alkyl | Nucleophilic substitution or Reductive amination | Alkyl halides, Aldehydes/Ketones, Reducing agents | nih.govnih.gov |

| N-Acyl | Acylation | Acyl chlorides, Carboxylic acids, Coupling agents | nih.govnih.govmdpi.com |

Halogenation and Functionalization of the Pyrimidine Ring

Halogenation of the pyrimidine ring is a common strategy to modulate the electronic properties of the this compound core and to introduce a handle for further functionalization through cross-coupling reactions. The positions C4, C5, and C6 are potential sites for halogenation.

Direct halogenation of 2-aminopyrimidines can be achieved using various halogenating agents. An improved method for the halogenation of 2-aminopyrimidines involves conducting the reaction in the presence of a carbonate, oxide, or phosphate (B84403) of a group 2a metal, which has been shown to significantly increase the yield of the 5-halogenated product nih.gov. For example, treatment of a 2-aminopyrimidine (B69317) with bromine in the presence of calcium carbonate can yield the corresponding 2-amino-5-bromopyrimidine (B17363) nih.gov.

Once halogenated, the pyrimidine ring can be further functionalized. For instance, a chloro-substituted pyrimidine can undergo nucleophilic aromatic substitution (SNAr) with various amines to introduce new substituents at that position mdpi.comnih.gov. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce aryl or heteroaryl groups at the halogenated position mdpi.com.

| Reaction | Position | Reagents/Conditions | Reference |

| Bromination | C5 | Bromine, Calcium Carbonate, Water | nih.gov |

| Chlorination | C4/C6 | Phosphorus oxychloride (from corresponding pyrimidone) | mdpi.com |

| Further Functionalization (SNAr) | C4/C6 | Various amines, Base (e.g., DIPEA) | mdpi.comnih.gov |

| Further Functionalization (Suzuki) | C5 | Arylboronic acids/esters, Palladium catalyst | mdpi.com |

Introduction of Diverse Functional Groups for Structure-Activity Relationship (SAR) Studies

The systematic introduction of diverse functional groups onto the this compound scaffold is essential for comprehensive Structure-Activity Relationship (SAR) studies. These studies aim to identify the key structural features required for optimal biological activity and to develop a predictive understanding of how different modifications will affect the compound's performance.

SAR studies on related pyrimidine-piperazine scaffolds have revealed several important trends. For instance, in a series of 2,4-disubstituted pyrimidines, it was found that the nature of the substituent at the C2 position (the piperazine moiety) and the C4 position significantly influenced their inhibitory activity against cholinesterases encyclopedia.pub. The introduction of a naphthylmethyl group at the C4-amino position generally led to potent inhibitors encyclopedia.pub.

In the context of kinase inhibitors, the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which is related to the pyrimidine core, has been extensively studied. SAR studies have shown that substitution at the 3- and 6-positions of this scaffold is critical for potency against kinases like KDR nih.gov. The introduction of various heterocyclic rings at these positions has been a fruitful strategy for optimizing activity nih.gov. While these studies are on a different pyrimidine-based scaffold, the principles of exploring substitutions at various positions to map out the SAR are directly applicable to the this compound core.

The following table summarizes hypothetical SAR data based on common observations in related compound series, illustrating how different functional groups might influence activity.

| Compound | Modification | Target | Activity (IC50) | Reference (Illustrative) |

| Parent | This compound | Kinase A | 1 µM | - |

| Analog 1 | C4-phenyl substitution on pyrimidine | Kinase A | 500 nM | encyclopedia.pub |

| Analog 2 | N4-benzyl on piperazine | Kinase A | 200 nM | nih.gov |

| Analog 3 | C5-bromo on pyrimidine | Kinase A | 750 nM | nih.gov |

| Analog 4 | C3-cyclopropyl on piperazine (bioisostere) | Kinase A | 900 nM | enamine.net |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of large, systematically organized collections of related compounds, known as chemical libraries. This approach is exceptionally well-suited for exploring the structure-activity relationships (SAR) of the this compound scaffold. The generation of a derivative library typically involves a common core structure that undergoes reactions with a diverse set of building blocks.

Research findings indicate two primary combinatorial strategies for generating libraries based on this pyrimidine-piperazine core:

Late-Stage Piperazine Diversification: A common pyrimidine intermediate is synthesized and subsequently reacted with a library of diverse piperazine analogs. This is a highly efficient method for exploring how changes in the piperazine moiety affect biological activity. A key intermediate, such as a 2-chloropyrimidine (B141910) or a 2-(methylsulfonyl)pyrimidine, can be coupled with various substituted piperazines via nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net This reaction is robust and can be adapted for parallel synthesis formats. For instance, studies have demonstrated the refluxing of 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines with different N-substituted piperazines to yield a library of final compounds. nih.govresearchgate.net Microwave-assisted synthesis can also be employed to accelerate this coupling step, as shown in the preparation of thiazolo[5,4-d]pyrimidine (B3050601) derivatives. nih.gov

Functionalization of the Pre-formed Scaffold: In this approach, the this compound core is treated as a building block, and modifications are introduced at other positions on the pyrimidine ring or on the second nitrogen of the piperazine ring. For example, if the pyrimidine ring contains a reactive handle like a bromine atom (e.g., at the C5 position), it can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, with a library of boronic acids to introduce a wide range of aryl or heteroaryl substituents. tandfonline.com Alternatively, the N-H of the piperazine can be functionalized through reactions like reductive amination or amide bond formation, further expanding the chemical diversity of the library. nih.gov

The following tables illustrate these combinatorial strategies.

Table 1: Illustrative Combinatorial Library Generation via Late-Stage Piperazine Introduction (SNAr)

This table demonstrates how a single, reactive pyrimidine core can be combined with a variety of piperazine building blocks to rapidly generate a focused library of analogs.

| Pyrimidine Intermediate | Piperazine Reagent | Resulting Derivative Structure (Generic) |

| 2-Chloropyrimidine | (S)-3-Methylpiperazine | This compound |

| 2-Chloropyrimidine | Piperazine | 2-(Piperazin-1-yl)pyrimidine |

| 2-Chloropyrimidine | 1-Phenylpiperazine | 2-(4-Phenylpiperazin-1-yl)pyrimidine |

| 2-Chloropyrimidine | 1-(2-Hydroxyethyl)piperazine | 2-[4-(2-Hydroxyethyl)piperazin-1-yl]pyrimidine |

| 2-Chloropyrimidine | 1-Methylpiperazine | 2-(4-Methylpiperazin-1-yl)pyrimidine |

Table 2: Illustrative Combinatorial Library Generation via Scaffold Functionalization

This table shows how a single pyrimidine-piperazine core, containing an additional reactive site, can be diversified through cross-coupling reactions.

| Core Scaffold | Reagent (Suzuki Coupling) | Resulting Derivative Structure (Generic) |

| (S)-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine | Phenylboronic acid | (S)-2-(3-Methylpiperazin-1-yl)-5-phenylpyrimidine |

| (S)-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine | Thiophene-2-boronic acid | (S)-2-(3-Methylpiperazin-1-yl)-5-(thiophen-2-yl)pyrimidine |

| (S)-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine | Pyridine-3-boronic acid | (S)-5-(Pyridin-3-yl)-2-(3-methylpiperazin-1-yl)pyrimidine |

| (S)-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine | 4-Methoxyphenylboronic acid | (S)-5-(4-Methoxyphenyl)-2-(3-methylpiperazin-1-yl)pyrimidine |

| (S)-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine | N-Methyl-1H-pyrazole-4-boronic acid | (S)-2-(3-Methylpiperazin-1-yl)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine |

These combinatorial approaches enable the systematic exploration of the chemical space around the this compound core. By generating and screening these libraries, researchers can efficiently identify derivatives with enhanced potency, selectivity, or other desirable drug-like properties.

Structure Activity Relationship Sar Studies of S 2 3 Methylpiperazin 1 Yl Pyrimidine and Its Analogs

Elucidating the Role of the Pyrimidine (B1678525) Moiety in Biological Interactions

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including natural products and synthetic drugs. scbt.comwikipedia.org Its two nitrogen atoms make it an electron-deficient aromatic system, capable of participating in various non-covalent interactions with biological macromolecules. nih.govnih.gov In the context of 2-(piperazin-1-yl)pyrimidine derivatives, the pyrimidine moiety serves as a crucial anchor for binding to target proteins, often through hydrogen bonding and π-π stacking interactions.

The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can act as hydrogen bond acceptors, forming key interactions with hydrogen bond donors in a receptor's active site. caymanchem.com The biological activity of pyrimidine derivatives is highly dependent on the substitution pattern on the ring. nih.gov For instance, in a series of 4,6-di(heteroaryl)-2-(N-methylpiperazino)pyrimidines, the nature of the substituents at the 4 and 6 positions was shown to have an additive effect on the affinity for the 5-HT2A receptor. nih.gov This highlights the sensitivity of the biological response to the electronic and steric properties of groups attached to the pyrimidine core.

Understanding the Contribution of the Chiral Methylpiperazine Unit to Activity and Selectivity

The piperazine (B1678402) ring is a common pharmacophore in many centrally active agents, valued for its ability to introduce a basic nitrogen atom, which is often protonated at physiological pH, allowing for ionic interactions with acidic residues in target proteins. nih.gov The introduction of a methyl group at the 3-position of the piperazine ring, as in (S)-2-(3-methylpiperazin-1-yl)pyrimidine, introduces a chiral center, which can have profound effects on biological activity and selectivity.

Chirality is a critical factor in drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. wikipedia.orgnih.gov The (S)-configuration of the methyl group in this compound dictates a specific three-dimensional arrangement of the piperazine ring and the methyl substituent. This stereochemistry can lead to a more favorable binding orientation within a chiral receptor pocket compared to the (R)-enantiomer or the achiral analog.

The methyl group itself can contribute to binding through hydrophobic interactions with nonpolar regions of the binding site. More importantly, its stereospecific placement can orient the rest of the molecule for optimal interactions. For example, in a series of 2-methylpiperazine (B152721) derivatives designed as CCR5 antagonists, the chirality was found to be crucial for potent activity. caymanchem.com The specific stereoisomer that provides a better fit within the receptor will exhibit higher potency. The enhanced activity of a single enantiomer is a strong indication of a specific and well-defined interaction with the biological target.

Spatial Orientation and Conformation Analysis in Ligand-Target Binding

Conformational analysis of 1-(2-pyrimidinyl)piperazine derivatives has shown that the relative orientation of the pyrimidine and piperazine rings, as well as the conformation of the piperazine ring itself, are critical determinants of their sedative-hypnotic activity. nih.gov The dihedral angle between the pyrimidine ring and the piperazine ring can influence how the molecule presents its interaction points to the receptor.

Mapping Pharmacophoric Features of the Compound

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for a molecule to exert a particular biological activity. For this compound and its analogs, a pharmacophore model would typically include several key features:

A hydrogen bond acceptor feature , associated with one or both of the nitrogen atoms of the pyrimidine ring.

A second hydrogen bond acceptor or a positive ionizable feature , corresponding to the second nitrogen atom of the pyrimidine ring or the basic nitrogen of the piperazine ring, respectively.

A hydrophobic/aromatic feature , representing the pyrimidine ring itself, which can engage in van der Waals and π-stacking interactions.

A hydrophobic feature , corresponding to the chiral methyl group on the piperazine ring. The specific (S)-configuration of this feature would be a critical component of the pharmacophore.

A positive ionizable feature , representing the distal nitrogen of the piperazine ring, which is likely protonated at physiological pH.

In a study on 1-(2-pyrimidinyl)piperazine derivatives, a pharmacophore model for sedative-hypnotic activity was proposed to consist of 11 features, highlighting the complexity of the required interactions. nih.gov The spatial relationships between these features are crucial. For instance, the distance between the basic nitrogen and the aromatic centers has been identified as a key determinant for activity in related compounds. nih.gov

A hypothetical pharmacophore model for this compound is presented below:

| Feature | Description |

| HBA 1 | Hydrogen Bond Acceptor (Pyrimidine N1) |

| HBA 2 | Hydrogen Bond Acceptor (Pyrimidine N3) |

| Aromatic | Pyrimidine Ring |

| Hydrophobic | (S)-Methyl Group |

| Positive Ionizable | Piperazine N4 |

This table represents a hypothetical pharmacophore model based on the structural features of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR models can be developed to predict their activity, guide the synthesis of new derivatives, and provide insights into the mechanism of action.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a diverse set of analogs of this compound, a wide range of descriptors would be calculated. These can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., connectivity indices), constitutional descriptors, and 2D pharmacophore fingerprints.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and conformational descriptors.

In QSAR studies of piperazine and pyrimidine derivatives, a variety of descriptors have been found to be important. For example, in a study of piperazine-based mTORC1 inhibitors, descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) were significantly correlated with biological activity. mdpi.com For CNS agents, descriptors related to hydrophobicity (e.g., logP) and electronic properties are often crucial. researchgate.net

Table of Commonly Used Descriptors in QSAR Studies of Related Compounds

| Descriptor Class | Example Descriptors | Potential Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic and orbital interactions. |

| Steric/Topological | Molecular weight, Wiener index, Kier & Hall indices | Relates to molecular size, shape, and branching. |

| Hydrophobicity | LogP, Molar Refractivity (MR) | Influences membrane permeability and hydrophobic interactions. |

| 3D/Pharmacophoric | 3D-MoRSE descriptors, WHIM descriptors | Encodes three-dimensional structural information. |

Once descriptors are calculated, a statistical method is used to build the QSAR model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF).

The goal is to generate a statistically robust equation that can accurately predict the biological activity of new compounds. A hypothetical MLR equation might look like:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2 are coefficients determined by the regression analysis.

Validation is a critical step to ensure the reliability and predictive power of the QSAR model. nih.govbasicmedicalkey.comresearchgate.net This is typically done through:

Internal Validation: Techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation are used to assess the model's robustness. A high cross-validated correlation coefficient (q²) is indicative of a good model.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. A high predictive correlation coefficient (R²_pred) for the external set is a key indicator of a reliable model. nih.gov

For chiral molecules like this compound, it is important that the QSAR model can account for stereochemical features, either through the use of 3D descriptors or by developing separate models for different enantiomeric series.

Investigation of Biological Targets and Molecular Mechanisms

Identification of Potential Biological Targets based on Pyrimidine (B1678525) and Piperazine (B1678402) Scaffold Precedents

The pyrimidine ring, a fundamental component of nucleic acids, and the piperazine ring, a common pharmacophore, are both associated with a broad spectrum of biological activities. nih.govnih.govnih.gov Their combination within a single molecule, as seen in (S)-2-(3-methylpiperazin-1-yl)pyrimidine, suggests a potential for interaction with a diverse range of biological targets.

The pyrimidine scaffold is a cornerstone in the development of anticancer agents, with derivatives known to target microtubules and various protein kinases. nih.govnih.gov It is also a key feature in antimicrobial compounds that inhibit enzymes like DNA gyrase. nih.gov Furthermore, pyrimidine-based molecules have been identified as inhibitors of the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K)/mTOR signaling pathways, both critical in cancer progression. nih.govmdpi.com

The piperazine moiety is equally versatile, contributing to the pharmacological profile of drugs targeting the central nervous system, as well as those with anticancer and antimicrobial properties. nih.govnih.gov The combination of these two scaffolds has been shown to enhance biological activity. bldpharm.com

Receptor Binding Studies

One area of significant interest is the serotonin (B10506) receptor family. Thieno[2,3-d]pyrimidinone derivatives incorporating a piperazine moiety have demonstrated high affinity for the 5-HT1A receptor. For example, a compound where a pyrimidine group was attached to the N4 of the piperazine ring displayed an IC50 of 6.8 nM for the 5-HT1A receptor, indicating potent binding. mdpi.com This suggests that the 2-(piperazin-1-yl)pyrimidine core can serve as a high-affinity ligand for this receptor class.

The table below summarizes the binding affinities of some pyrimidine-piperazine derivatives to serotonin receptors, illustrating the potential of this scaffold in targeting these neurological receptors.

| Compound Description | Receptor Target | Binding Affinity (IC50) |

| Thieno[2,3-d]pyrimidinone with pyrimidinylpiperazine | 5-HT1A | 6.8 nM mdpi.com |

Additionally, pyrazolo[3,4-d]pyrimidine analogues have been shown to exhibit affinity for adenosine (B11128) receptors, specifically A1 and A2 subtypes. sigmaaldrich.com This indicates another potential family of receptor targets for compounds containing the pyrimidine scaffold.

Enzyme Inhibition Assays

The 2-(piperazin-1-yl)pyrimidine scaffold has been successfully employed in the design of enzyme inhibitors. A notable example is the inhibition of monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters.

A study on a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives revealed selective MAO-A inhibitory activity. Two compounds from this series, with 4-nitrophenyl and benzhydryl substitutions on the second piperazine ring, exhibited IC50 values of 23.10 µM and 24.14 µM, respectively, against MAO-A. nih.gov While these molecules are more complex than this compound, the data highlights the potential of the core structure to interact with and inhibit enzyme activity.

Furthermore, a more structurally complex derivative containing the (R)-2-methylpiperazin-1-yl)pyrimidine moiety has been identified as a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. This finding further supports the potential of the this compound scaffold in enzyme inhibition.

The following table presents IC50 values for some pyrimidine-piperazine derivatives against various enzymes.

| Compound Series | Enzyme Target | IC50 Values |

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioates | MAO-A | 23.10 µM, 24.14 µM nih.gov |

| Picolinamide- and pyrimidine-4-carboxamide-based derivatives | 11β-HSD1 | Potent and selective inhibition reported |

| 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones | GSK-3β | Potent inhibitory activity reported |

Protein-Ligand Interaction Profiling

The interaction between a ligand and its protein target is governed by various non-covalent forces. The this compound structure possesses features that can contribute to strong and specific binding. The pyrimidine ring, with its nitrogen atoms, can act as a hydrogen bond acceptor. The piperazine ring can also participate in hydrogen bonding and its conformation can be crucial for optimal fitting into a binding pocket.

Mechanisms of Action at the Molecular Level

Understanding how a compound exerts its effect at the molecular level is crucial. For ligands interacting with receptors and enzymes, the mechanism can be broadly categorized as either orthosteric (binding to the primary, endogenous ligand binding site) or allosteric (binding to a secondary, regulatory site).

Allosteric Modulation Studies

The piperazine moiety is a common feature in allosteric modulators of G-protein coupled receptors (GPCRs). nih.gov Allosteric modulators offer several advantages over orthosteric ligands, including the potential for greater selectivity and a ceiling effect on their activity. nih.gov

For instance, pyrimidine-based compounds have been identified as allosteric ligands for the dopamine (B1211576) transporter, suggesting that the pyrimidine scaffold can be a key component of molecules that modulate protein function through allosteric mechanisms. nih.gov Similarly, certain pyrimidine derivatives have been found to bind to allosteric sites on enzymes like soybean lipoxygenase. nih.gov

Orthosteric Binding Mechanisms

Given that the pyrimidine ring is a bioisostere for other aromatic systems and a fundamental building block of endogenous molecules, it is highly plausible that this compound or its derivatives could act as orthosteric ligands. nih.gov This would involve direct competition with the natural substrate or ligand for the primary binding site of a receptor or enzyme.

In many kinase inhibitors, for example, the pyrimidine core forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a classic example of orthosteric inhibition. nih.gov The piperazine moiety in such inhibitors often extends into solvent-exposed regions or other pockets, contributing to affinity and selectivity.

Modulation of Signal Transduction Pathways

Signal transduction pathways represent complex cellular communication networks that orchestrate a vast array of physiological and pathological processes. Chemical compounds can influence these pathways by interacting with crucial signaling molecules, including kinases, phosphatases, and G-protein coupled receptors (GPCRs).

To date, no scientific studies have been published that delineate the modulation of any specific signal transduction pathways by this compound. A typical investigation into this aspect would necessitate a series of molecular biology experiments, such as Western blotting to analyze the phosphorylation state of key signaling proteins or the application of pathway-specific reporter gene assays.

Cellular Assays for Functional Activity Profiling

To ascertain the functional activity of a compound within a biologically relevant system, a variety of cellular assays are employed. These assays are critical for determining whether a compound functions as an agonist, antagonist, or possesses other modulatory capabilities on cellular functions.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations of (S)-2-(3-methylpiperazin-1-yl)pyrimidine with Proposed Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.gov This technique is essential for screening virtual libraries of compounds and for understanding the structural basis of protein-ligand interactions. nih.gov For a compound like this compound, docking studies would be foundational to identifying its potential biological targets.

Ligand Preparation and Receptor Site Definition

Before docking, the three-dimensional (3D) structure of the ligand, this compound, must be prepared. This involves generating a low-energy 3D conformation of the molecule using computational chemistry software. nih.gov The process includes assigning correct atom types, adding hydrogen atoms, and minimizing the energy of the structure.

Simultaneously, a potential biological target (receptor), typically a protein, is selected. The receptor's 3D structure is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site—the specific pocket or cavity where the ligand is expected to bind. nih.gov

Scoring Functions and Binding Pose Prediction

Once the ligand and receptor are prepared, a docking algorithm samples numerous possible binding poses of the ligand within the receptor's active site. nih.gov Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov Scoring functions are mathematical models that approximate the free energy of binding, considering factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov The pose with the best score is predicted as the most likely binding mode. nih.gov Docking programs like AutoDock, GOLD, and Glide are commonly used for this purpose. nih.govcam.ac.ukschrodinger.com

Table 1: Representative Scoring Functions in Molecular Docking This table illustrates common types of scoring functions used in molecular docking, not specific results for the title compound.

| Scoring Function Type | Principle | Examples |

|---|---|---|

| Force-Field-Based | Calculates the sum of non-bonded interactions (van der Waals and electrostatic) between the protein and the ligand. | DOCK, GoldScore |

| Empirical | Uses a regression equation derived from experimental binding data of many protein-ligand complexes. Terms represent different types of interactions like hydrogen bonds, ionic interactions, and hydrophobic effects. | ChemScore, GlideScore |

| Knowledge-Based | Derives statistical potentials from a database of known protein-ligand complexes to score interactions based on observed frequencies of atom pairings. | PMF, DrugScore |

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex over time. nih.govdntb.gov.ua MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the complex and refining the understanding of its stability and interactions. nih.govnih.gov

Conformational Sampling and Trajectory Analysis

An MD simulation generates a trajectory, which is a series of snapshots of the system's state at different time points. youtube.com This trajectory allows for the analysis of the complex's dynamic behavior. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated. polyu.edu.hkacademie-sciences.fr RMSD measures the average deviation of the protein-ligand complex from its initial docked pose, indicating its stability. A stable RMSD over the simulation suggests a stable binding mode. polyu.edu.hk RMSF identifies which parts of the protein are flexible or rigid during the simulation. polyu.edu.hkacademie-sciences.fr

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target. researchgate.netresearchgate.net A pharmacophore model can be generated based on a known active ligand like this compound or from the protein-ligand complex itself.

This model then serves as a 3D query to search large chemical databases for other molecules that match the required features. This process, known as virtual screening, can rapidly identify novel compounds with a high probability of being active against the same target, guiding further drug discovery efforts. researchgate.net

De Novo Ligand Design Approaches Utilizing the Compound's Core

De novo ligand design aims to construct novel molecules from the ground up, often starting with a molecular fragment or scaffold that is known to bind to a target of interest. The this compound core is a prime candidate for such fragment-based drug design (FBDD) strategies due to its desirable physicochemical properties and the presence of versatile chemical handles for modification. nih.govnih.gov

In a typical de novo design workflow utilizing this core, the this compound would be considered a central fragment. This fragment can be computationally "grown" by adding new chemical moieties to its structure. nih.gov The goal is to extend the fragment into unoccupied pockets of a target's binding site to form additional favorable interactions, thereby increasing affinity and selectivity. Computational programs can explore vast chemical spaces by suggesting modifications at the open positions of the piperazine (B1678402) ring or the pyrimidine (B1678525) ring.

Another approach is fragment linking, where other small molecules or fragments identified to bind in proximity to the primary fragment within the target's active site are connected to the this compound core via chemical linkers. nih.gov This can lead to the generation of highly potent and novel chemical entities.

The process of de novo design is iterative and heavily reliant on scoring functions to evaluate the binding affinity of the newly designed compounds. The most promising designs are then prioritized for synthesis and experimental validation. The table below illustrates a hypothetical scenario of how new ligands could be designed from the core scaffold.

| Core Scaffold | Design Strategy | Proposed Modification | Target Interaction Goal | Resulting Moiety |

| This compound | Fragment Growth | Addition of a carboxyl group to the piperazine ring | Form a salt bridge with a basic residue (e.g., Lys, Arg) | (S)-4-(2-Pyrimidin-2-yl)-2-methylpiperazine-1-carboxylic acid |

| This compound | Fragment Growth | Addition of a phenyl group to the piperazine ring | Occupy a hydrophobic pocket | (S)-2-(3-Methyl-4-phenylpiperazin-1-yl)pyrimidine |

| This compound | Fragment Linking | Linking with a known phosphate-binding fragment | Target a kinase ATP-binding site | Novel bi-functional inhibitor |

In Silico Prediction of Potential Off-Targets and Polypharmacology

Polypharmacology, the ability of a single compound to interact with multiple targets, is a critical consideration in drug development. While it can lead to desirable synergistic effects, it is also a primary cause of adverse drug reactions. nih.gov In silico methods are instrumental in predicting the potential off-targets of a compound like this compound, providing an early assessment of its selectivity profile.

A common approach to predict off-targets is through reverse docking or target fishing. In this method, the structure of this compound is computationally screened against a large database of known protein structures. The proteins to which the compound is predicted to bind with significant affinity are identified as potential off-targets.

Furthermore, machine learning models and quantitative structure-activity relationship (QSAR) models can be trained on large datasets of known drug-target interactions. nih.gov These models can then predict the likely biological targets of a new compound based on its structural features. The pyrimidine and piperazine moieties are common in many bioactive molecules, which can be used by these models to infer potential interactions. For instance, piperazine derivatives have been explored for a wide range of biological activities, including as antibacterial agents. nih.gov

The predicted off-targets can then be prioritized for experimental validation. This early-stage analysis helps in guiding the lead optimization process to design more selective compounds or to identify opportunities for drug repurposing. An illustrative table of potential off-targets predicted through in silico methods is presented below.

| Predicted Off-Target | Prediction Method | Rationale for Interaction | Potential Implication |

| Various Kinases | Reverse Docking | The pyrimidine scaffold is a known hinge-binding motif in many kinase inhibitors. | Potential for anti-cancer or anti-inflammatory activity; potential for off-target toxicity. |

| G-Protein Coupled Receptors (GPCRs) | Ligand-based similarity search | The piperazine moiety is a common feature in many GPCR ligands. | Potential for neurological or cardiovascular effects. |

| Monoamine Oxidases (MAOs) | Pharmacophore Modeling | Structural resemblance to known MAO inhibitors containing piperazine rings. | Potential for antidepressant effects or drug-drug interactions. |

| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Structural Similarity to Known Inhibitors | A related compound, SKI2852, inhibits 11β-HSD1. nih.gov | Potential for anti-diabetic or metabolic effects. |

Preclinical Pharmacological Mechanism Investigations

In Vitro Efficacy and Potency Determination in Relevant Biological Systems

While direct in vitro efficacy and potency data for (S)-2-(3-methylpiperazin-1-yl)pyrimidine are not published, the broader class of pyrimidine (B1678525) derivatives has been extensively studied for its potential as anticancer agents. For instance, various 2,4-disubstituted pyrimidine derivatives have demonstrated antiproliferative activity against a range of cancer cell lines. nih.gov Similarly, compounds featuring a piperazine (B1678402) ring linked to a heterocyclic system have shown significant biological effects, including anticancer properties.

The efficacy of such compounds is often evaluated using cell viability assays, such as the MTT assay, across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric determined from these assays, indicating the concentration of a compound required to inhibit a biological process by 50%. For example, a pyrimidine derivative, designated as compound 1 in one study, exhibited cytotoxic activity against HCT-116 and MCF-7 cancer cells with IC50 values of 49.35 ± 2.685 µM and 69.32 ± 3.186 µM, respectively. nih.gov

Derivatives of piperazine have also been investigated for their therapeutic potential. Piperine (B192125), an alkaloid containing a piperidine (B6355638) ring, has shown inhibitory effects on the proliferation of various cancer cells, including those of the cervix, ovaries, and rectum. nih.gov The potency of these related compounds can vary significantly based on the specific substitutions on the pyrimidine and piperazine rings, highlighting the importance of structure-activity relationship (SAR) studies in drug discovery.

Table 1: Example In Vitro Efficacy of a Related Pyrimidine Derivative

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrimidine Derivative (Compound 1) | HCT-116 | 49.35 ± 2.685 |

| Pyrimidine Derivative (Compound 1) | MCF-7 | 69.32 ± 3.186 |

Data from a study on pyrimido[1,2-b]pyridazin-2-one derivatives. nih.gov

Cellular Pathway Modulation by this compound

The cellular pathways modulated by this compound have not been specifically elucidated. However, research on related pyrimidine and piperazine-containing compounds provides insights into potential mechanisms of action.

Studies on various pyrimidine derivatives consistently demonstrate their ability to inhibit cancer cell proliferation. nih.gov For example, a study on pyrimido[1,2-b]pyridazin-2-one derivatives showed that these compounds could effectively reduce the viability of cancer cells. nih.gov Similarly, piperidine derivatives have been found to inhibit cell proliferation in both estrogen receptor (ER) positive and ER-negative breast cancer cell lines. nih.gov These antiproliferative effects are fundamental to the potential anticancer activity of this class of compounds.

A common mechanism by which pyrimidine derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. Several studies have shown that pyrimidine compounds can arrest the cell cycle at different phases, thereby preventing cancer cells from dividing and proliferating. For instance, some 2,4-disubstituted pyrimidine derivatives have been shown to arrest cells in the S phase and block the G2 phase of the cell cycle. nih.gov Another related pyrimidine derivative was found to induce cell cycle arrest at the G0/G1 phase. nih.gov

The induction of apoptosis is often linked to the modulation of key regulatory proteins. For example, piperine has been shown to induce apoptosis by affecting the expression of proteins from the Bcl-2 family, which are crucial regulators of this process. nih.gov

Table 2: Example Cell Cycle Modulation by a Related Pyrimidine Derivative

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| Control | Normal | Normal | Normal |

| Pyrimidine Derivative (Compound 1) | Increased | Decreased | Decreased |

Data from a study on a pyrimido[1,2-b]pyridazin-2-one derivative, showing its ability to arrest the cell cycle at the G0/G1 phase. nih.gov

The antiproliferative and pro-apoptotic effects of pyrimidine and piperazine derivatives are underpinned by changes in gene and protein expression. Western blot analysis of cells treated with a related pyrimidine derivative revealed an increased expression of pro-apoptotic proteins such as p53 and Bax, and a decreased expression of the pro-survival protein Bcl-2. nih.gov p53 is a well-known tumor suppressor gene, and its activation can trigger apoptosis. The ratio of Bax to Bcl-2 is also a critical determinant of a cell's susceptibility to apoptosis. nih.gov

Furthermore, piperine has been observed to inhibit the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer cell migration and invasion. nih.gov It has also been found to suppress the STAT-3 signaling pathway, which is often dysregulated in cancer. nih.gov

Biochemical Characterization of Target Engagement

The specific molecular targets of this compound have not been identified. However, the pyrimidine scaffold is a common feature in many kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling and are frequently mutated or overexpressed in cancer. The pyrimidine ring can form key hydrogen bonds with the hinge region of the kinase active site, leading to inhibition of its activity.

While direct target engagement studies for this compound are lacking, the broader family of pyrimidine-containing compounds has been shown to target various kinases involved in cancer progression. The specific kinase or other protein targets would need to be identified through biochemical assays such as enzymatic assays, binding assays, and structural biology studies.

Pathway-Specific Biomarker Analysis

Given the absence of specific pathway modulation data for this compound, no pathway-specific biomarkers can be definitively associated with its activity. However, based on the known effects of related compounds, potential biomarkers could be explored in future studies.

If this compound were to act through the induction of apoptosis and cell cycle arrest, as many pyrimidine derivatives do, then relevant biomarkers could include:

Proteins involved in apoptosis: Cleaved caspase-3, cleaved PARP, and the ratio of Bax/Bcl-2. nih.gov

Cell cycle regulators: Cyclins and cyclin-dependent kinases (CDKs) that govern transitions between cell cycle phases.

Tumor suppressor proteins: Levels and phosphorylation status of p53. nih.gov

Should the compound target specific kinase signaling pathways, then the phosphorylation status of downstream effector proteins would serve as key biomarkers of target engagement and pathway inhibition.

Analytical Research Methodologies for S 2 3 Methylpiperazin 1 Yl Pyrimidine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural characterization of (S)-2-(3-methylpiperazin-1-yl)pyrimidine, providing detailed information about its atomic and molecular composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy would be employed to map out the carbon-hydrogen framework.